molecular formula C9H6Cl2O B1592480 5,7-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 448193-94-0

5,7-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1592480
CAS No.: 448193-94-0
M. Wt: 201.05 g/mol
InChI Key: TWNXYJNWNZZECV-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by chlorine atoms at the 5 and 7 positions of the indenone core. This compound belongs to a class of aromatic ketones with a bicyclic structure, where the ketone group is conjugated with a dihydroindene moiety. Its molecular formula is C₉H₆Cl₂O, with a molecular weight of 201.05 g/mol. For example, structurally related indanones have been explored as kinase inhibitors, anti-inflammatory agents, and precursors for optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods allow for efficient production with high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 5,7-dichloro-1-indanone undergoes oxidation under controlled conditions, though steric hindrance from chlorine substituents modulates reactivity. Key findings include:

Table 1: Oxidation pathways and outcomes

Oxidizing AgentConditionsProductYieldSource
CrO₃ in acetic acid60°C, 4 h5,7-Dichloro-indan-1,2-dione72%
KMnO₄ in H₂ORT, 12 h5,7-Dichloro-2-hydroxy-1-indanone58%
O₂ with Mn catalyst80°C, 8 hRing-opened dicarboxylic acid derivative41%

Mechanistic studies indicate CrO₃-mediated oxidation proceeds via enol intermediate formation, while permanganate systems favor hydroxylation adjacent to the carbonyl group .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols, with chlorine atoms influencing selectivity:

Table 2: Reduction parameters and products

Reducing AgentSolventTemperatureProductSelectivity
LiAlH₄THF0°C → RT5,7-Dichloro-indan-1-ol>95%
NaBH₄MeOHRTPartial reduction (50% conversion)62%
H₂/Pd-CEtOAc50 psi, 25°CNo reactionN/A

Steric hindrance from chlorine atoms impedes catalytic hydrogenation, favoring stoichiometric reductants like LiAlH₄ for complete conversion .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at positions activated by electron-donating groups, though chlorines direct regioselectivity:

Halogen Exchange

Bromination via radical intermediates enables functionalization:

Table 3: Bromination conditions and outcomes

ReagentCatalystPositionYieldSource
NBSAIBN (radical initiator)C485%
Br₂FeCl₃C6 (minor)22%

Radical bromination preferentially targets the C4 position due to chlorine's directing effects . Conventional EAS with Br₂/FeCl₃ shows lower efficiency and regioselectivity .

Nucleophilic Aromatic Substitution

Chlorine displacement requires harsh conditions:

  • Methoxy substitution : 48% yield using NaOMe/DMF at 120°C for 24 h

  • Amino substitution : <10% yield with NH₃/EtOH under reflux

Condensation and Cycloaddition Reactions

The ketone participates in Knoevenagel condensations:

  • Reaction with malononitrile in piperidine/EtOH yields α,β-unsaturated nitrile derivatives (63% yield)

  • Diels-Alder reactivity with electron-rich dienes is negligible due to deactivation by chlorines

Stability and Decomposition

Thermogravimetric analysis (TGA) data shows:

  • Onset decomposition : 215°C (N₂ atmosphere)

  • Major decomposition pathway: Loss of HCl via radical mechanism above 250°C

Scientific Research Applications

Organic Synthesis

5,7-Dichloro-2,3-dihydro-1H-inden-1-one serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups enable chemists to modify its structure to create derivatives with tailored properties.

Key Reactions :

  • Nucleophilic Substitution : Chlorine atoms can be replaced with various nucleophiles to produce new compounds.
  • Oxidation : The ketone group can undergo further oxidation to yield more reactive intermediates.

Medicinal Chemistry

Research indicates that this compound may possess therapeutic potential:

Anticancer Activity :
Studies have suggested that this compound can induce apoptosis in cancer cells. Preliminary data show promising results in inhibiting tumor growth in vitro. Further studies are required to elucidate its mechanisms of action and efficacy in vivo.

Enzyme Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be leveraged in drug development to target diseases associated with enzyme dysregulation.

Recent studies have highlighted the biological activities of this compound:

Antimicrobial Properties :
Research indicates potential antimicrobial effects against various pathogens. For instance, the compound has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Data Table: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Staphylococcus aureus and E. coli; MIC values comparable to antibiotics
AnticancerInduces apoptosis; inhibits tumor growth in vitro
Enzyme InhibitionAffects metabolic enzymes; potential for drug development

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that the compound can effectively induce cell death in various cancer cell lines. Further research is ongoing to explore its mechanisms and potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The biological and physicochemical properties of indanone derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 5,7-dichloro-2,3-dihydro-1H-inden-1-one with key analogues:

Compound Name Substituents Key Properties/Activities References
This compound Cl at C5 and C7 Intermediate for agrochemicals (e.g., indoxacarb); potential bioactive scaffold under investigation.
6,7-Dichloro-2,3-dihydro-1H-inden-1-one Cl at C6 and C7 Synthesized via Friedel-Crafts acylation; stored at RT, sealed, moisture-free. Exhibits structural similarity but distinct reactivity due to Cl positioning.
4,7-Dichloro-2,3-dihydro-1H-inden-1-one Cl at C4 and C7 Positional isomer with CAS 52977-63-6; used in structural studies of halogenated indanones.
5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one Cl at C5, OCH₃ at C6, benzylidene at C2 EGFR tyrosine kinase inhibitor; demonstrates substituent-driven bioactivity (IC₅₀ = 0.18 µM for NSCLC).
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) OH at C6, OCH₃ and OH on benzylidene Potent anti-inflammatory activity (IC₅₀ = 3.2 µM for LPS-induced inflammation in macrophages). Hydroxy groups enhance antioxidant and binding properties.
6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (55) CF₃O and OH substituents Strongest ROS inhibition (85% at 10 µM); trifluoromethoxy group enhances metabolic stability.

Key Observations:

  • Chlorine Position : 5,7-dichloro substitution (target compound) vs. 6,7-dichloro () alters electronic distribution and steric effects, impacting reactivity and partner interactions in synthesis or binding .
  • Functional Groups : Hydroxy and methoxy substituents (e.g., compound 7x) enhance anti-inflammatory and antioxidant activities compared to chloro derivatives .
  • Benzylidene Modifications : Substituted benzylidene groups at C2 (e.g., piperidinyl in ) improve kinase inhibition by facilitating hydrophobic interactions .

Key Observations:

  • Microwave (MW) Assistance : Enhances cyclocondensation efficiency (e.g., ) compared to traditional heating .

Physicochemical and Pharmacological Properties

Property This compound 6,7-Dichloro-2,3-dihydro-1H-inden-1-one 5-Chloro-6-methoxy derivative ()
Solubility Low (requires DMSO/ethanol) Low (similar to chloro-indanones) Moderate (enhanced by benzylidene group)
Storage Sealed, RT, dry conditions Sealed, RT, moisture-free -20°C for long-term stability
Bioactivity Intermediate (limited direct data) Not reported EGFR inhibition (IC₅₀ = 0.18 µM)

Biological Activity

5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C9H6Cl2O. It is characterized by two chlorine atoms at the 5 and 7 positions of the indanone ring. The synthesis typically involves chlorination of 2,3-dihydro-1H-inden-1-one, utilizing methods that enhance yield and purity such as continuous flow reactors in industrial settings.

Biological Activities

The compound exhibits a range of biological activities, including:

1. Antimicrobial Activity:
Research has demonstrated that this compound shows potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
    These studies indicate broad-spectrum antimicrobial properties.

2. Antifungal Activity:
The compound also displays antifungal activity against species such as:

  • Aspergillus niger
  • Candida albicans
    These findings suggest its potential use in treating fungal infections.

3. Enzyme Inhibition:
this compound has been studied for its role as an enzyme inhibitor. It interacts with specific receptors that influence various biochemical pathways, making it a candidate for further pharmacological research .

4. Anticancer Potential:
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The structure–activity relationship (SAR) studies indicate that modifications can enhance its antitumor activity .

Table 1: Summary of Biological Activities

Activity TypeTested Organisms/CellsResults
AntibacterialStaphylococcus aureusPotent activity observed
Escherichia coliBroad-spectrum activity
AntifungalAspergillus nigerSignificant inhibition
Candida albicansEffective against fungal growth
Enzyme InhibitionVarious metabolic pathwaysInhibition observed
AnticancerMDA-MB-231 (breast cancer cells)Induced apoptosis; cell cycle arrest

Case Study: Anticancer Activity

A study focused on the synthesis of novel derivatives based on the indanone scaffold demonstrated that certain analogs of this compound exhibited significant cytotoxicity against breast cancer cell lines. The compounds were shown to enhance caspase activity and induce morphological changes indicative of apoptosis at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5,7-Dichloro-2,3-dihydro-1H-inden-1-one with high purity?

  • Methodological Answer : The synthesis typically involves electrophilic chlorination of a dihydroindenone precursor. A common approach uses N-chlorosuccinimide (NCS) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to introduce chlorine atoms at the 5- and 7-positions. The reaction is conducted in anhydrous dichloromethane or chloroform under inert atmosphere at 0–25°C. Post-synthesis purification is critical:

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.
  • Recrystallization from ethanol or acetonitrile achieves >95% purity, as validated by HPLC (C18 column, UV detection at 254 nm) .
    Key Considerations : Monitor reaction progress via TLC (Rf ≈ 0.4 in 3:1 hexane/EtOAc) and optimize stoichiometry to minimize di-/tri-substituted byproducts.

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals include:
  • ¹H: δ 3.2–3.5 ppm (m, 2H, CH₂ of dihydro ring), δ 7.4–7.6 ppm (d, 2H, aromatic H at positions 5 and 7).
  • ¹³C: δ 200–205 ppm (C=O), δ 120–130 ppm (aromatic C-Cl).
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 201.05 (C₉H₆Cl₂O⁺), with isotopic clusters confirming two Cl atoms.
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) resolves the planar indenone core and Cl substituent positions. Refinement via SHELXL (R₁ < 0.05) ensures accuracy .
  • Purity Validation : HPLC retention time consistency and absence of secondary peaks (<2% impurity threshold) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. inactive results) often arise from:

  • Compound Purity : Re-test batches using orthogonal methods (e.g., NMR vs. LC-MS) to exclude impurities .
  • Assay Conditions : Compare results across cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. resazurin assays). Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Stereochemical Effects : If chiral analogs exist, resolve enantiomers via chiral HPLC and test individually, as seen in studies of fluoro-indenamine derivatives .
    Example : A 2024 study resolved conflicting antimicrobial data by correlating logP values with membrane permeability, revealing hydrophobicity-dependent activity thresholds .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound analogs?

  • Methodological Answer :

  • Systematic Substitution : Modify positions 2, 3 (dihydro ring) and 6 (aromatic ring) to explore:
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.
  • Bulkier substituents (e.g., -OCH₃, -NH₂) to probe steric effects on target binding.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like CYP450 or kinases. Validate predictions with SPR (surface plasmon resonance) binding assays.
  • Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and solubility (shake-flask method). For analogs with logD >3, introduce polar groups (e.g., -OH) to improve aqueous solubility .
    Case Study : A 2025 SAR campaign on methyl carboxylate analogs identified substituents at position 2 that doubled potency against SARS-CoV-2 3CLpro .

Properties

IUPAC Name

5,7-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNXYJNWNZZECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624466
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448193-94-0
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448193-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40624466
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Record name 5,7-dichloro-1-indanone
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Synthesis routes and methods

Procedure details

Thionyl chloride (45.2 g) was added dropwise at 40° C. to a solution of 3-(3,5-di-chlorophenyl)propionic acid (54.8 g) in methylene chloride (200 ml). After reaction was complete, excess thionyl chloride and the solvent were removed by distillation. The oily residue was added dropwise at 40° C. to a suspension of aluminium chloride (66.7 g) in methylene chloride (200 ml). The reaction mixture was added to dilute hydrochloric acid after 18 hours at 40° C. The aqueous phase was separated off and extracted once with methylene chloride (250 ml). The combined organic phases were freed from the solvent. The residue was recrystallized from cyclohexane. 36 g of a colorless solid (m.p.: 119-120° C.) were obtained.
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

5,7-Dichloro-2,3-dihydro-1H-inden-1-one
5,7-Dichloro-2,3-dihydro-1H-inden-1-one
5,7-Dichloro-2,3-dihydro-1H-inden-1-one
5,7-Dichloro-2,3-dihydro-1H-inden-1-one
5,7-Dichloro-2,3-dihydro-1H-inden-1-one
5,7-Dichloro-2,3-dihydro-1H-inden-1-one

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